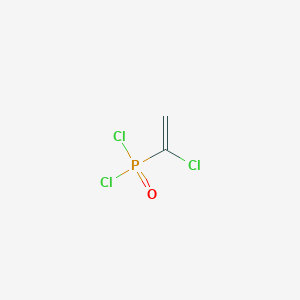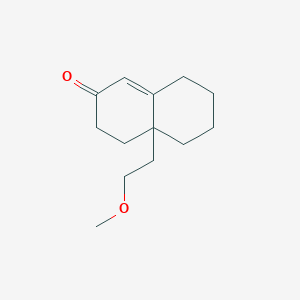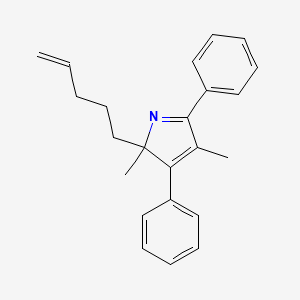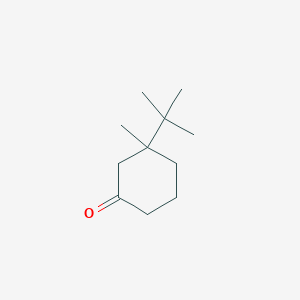
3-tert-Butyl-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-3-methylcyclohexan-1-one: is an organic compound with the molecular formula C11H20O It is a cyclohexanone derivative, characterized by the presence of a tert-butyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3-tert-Butyl-3-methylcyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model molecule to study the effects of steric hindrance and conformational changes on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3-methylcyclohexan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl and methyl groups contribute to the steric hindrance, affecting the compound’s conformational flexibility and interaction with other molecules.
Comparison with Similar Compounds
1-Butyl-3-methylcyclohexane: Similar in structure but lacks the ketone functional group.
1-Methyl-3-tert-butylcyclohexanol: Contains a hydroxyl group instead of a ketone group.
Uniqueness: 3-tert-Butyl-3-methylcyclohexan-1-one is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexane ring, along with a ketone functional group. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
91523-77-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-tert-butyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-10(2,3)11(4)7-5-6-9(12)8-11/h5-8H2,1-4H3 |
InChI Key |
UEGHHOCIEHUZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


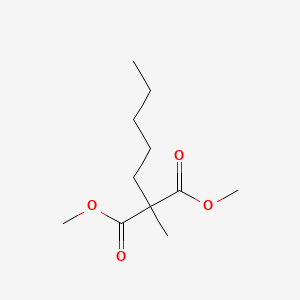
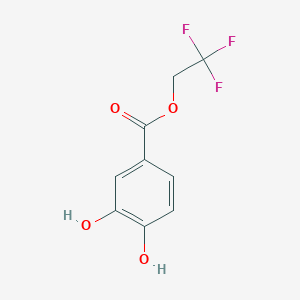
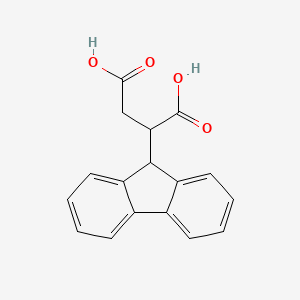

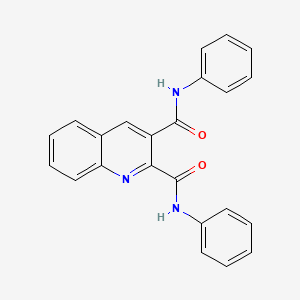
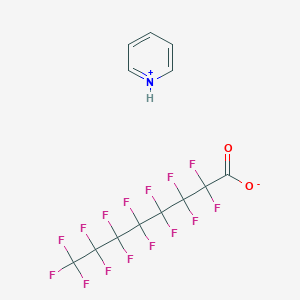
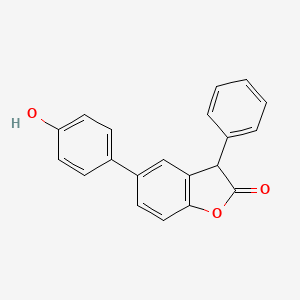
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

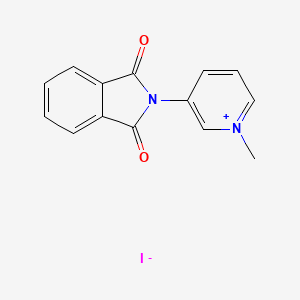
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
